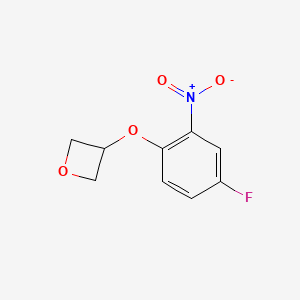

3-(4-Fluoro-2-nitrophenoxy)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-(4-Fluoro-2-nitrophenoxy)oxetane" belongs to a class of organic compounds known for containing an oxetane ring, a four-membered cyclic ether. This class of compounds is of interest due to their reactivity and potential applications in materials science, as well as their role as intermediates in pharmaceutical synthesis. The presence of fluorine and nitro groups on the phenyl ring introduces additional chemical properties, such as altered electron distribution, which can significantly impact the compound's reactivity and interactions.

Synthesis Analysis

The synthesis of related fluorinated nitrophenols, which are key precursors for compounds like "this compound," has been explored through various methods. For instance, the synthesis of 3-Fluoro-4-nitrophenol involves steps like methoxylation and demethylation of 2,4-difluoronitrobenzene, with a final yield of 38.7% and purity of 99.5% (Zhang Zhi-de, 2011). Such methodologies can be adapted and optimized for synthesizing "this compound" by incorporating an oxetane formation step.

Wissenschaftliche Forschungsanwendungen

Analytical Biochemistry Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, closely related to the compound , is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, enhancing the sensitivity and specificity of detection (Watanabe & Imai, 1981).

Synthesis and Herbicidal Activity : Compounds starting from 5-fluoro-2-nitrophenol, structurally related to 3-(4-Fluoro-2-nitrophenoxy)oxetane, are synthesized and evaluated for herbicidal activity. Some of these compounds show potential as effective herbicides (Mingzhi Huang et al., 2005).

Antitubercular Agents Development : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular activities, indicating the potential of structurally similar compounds in medicinal chemistry (Ang et al., 2012).

Oligomer Synthesis : 3,3′-Bis(chloromethyl)oxetane, a compound related to this compound, has been used in the synthesis of oligomers. These oligomers, after being modified with 3-ethoxypropylamine, show specific properties useful in polymer chemistry (Baudel et al., 2002).

Drug Discovery and Oxetane Chemistry : The inclusion of oxetane into drug molecules can significantly affect properties like solubility and metabolic stability, indicating the potential of this compound in drug design (Wuitschik et al., 2010).

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPMXMSRGGDAPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)